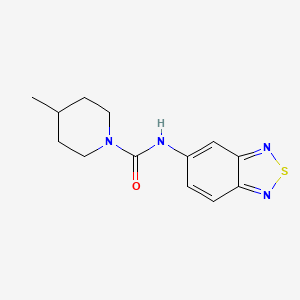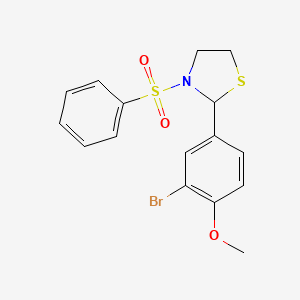![molecular formula C18H27ClN2O6S2 B10809273 4,4'-[(4-Chlorobenzene-1,3-diyl)disulfonyl]bis(2,6-dimethylmorpholine)](/img/structure/B10809273.png)
4,4'-[(4-Chlorobenzene-1,3-diyl)disulfonyl]bis(2,6-dimethylmorpholine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(4-Chlorobenzene-1,3-diyl)disulfonyl]bis(2,6-dimethylmorpholine) is a complex organic compound characterized by its unique structure, which includes a chlorobenzene ring and two morpholine groups connected via sulfonyl linkages
Vorbereitungsmethoden
The synthesis of 4,4’-[(4-Chlorobenzene-1,3-diyl)disulfonyl]bis(2,6-dimethylmorpholine) typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzene-1,3-diol with sulfonyl chloride to form the disulfonyl intermediate. This intermediate is then reacted with 2,6-dimethylmorpholine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
4,4’-[(4-Chlorobenzene-1,3-diyl)disulfonyl]bis(2,6-dimethylmorpholine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-[(4-Chlorobenzene-1,3-diyl)disulfonyl]bis(2,6-dimethylmorpholine) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of polymers, coatings, and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4,4’-[(4-Chlorobenzene-1,3-diyl)disulfonyl]bis(2,6-dimethylmorpholine) involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, affecting their function. The morpholine rings may also contribute to the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4’-[(4-Chlorobenzene-1,3-diyl)disulfonyl]bis(2,6-dimethylmorpholine) include:
4,4’-[(Cyclohexane-1,1-diyl)bis(2,6-dibromophenol)]: This compound has a cyclohexane ring and bromophenol groups, differing in structure and reactivity.
4,4’-[(Perfluoropropane-2,2-diyl)bis(4,1-phenylene)]bis(2,3,5,6-tetrafluoropyridine): Features perfluorinated groups and pyridine rings, offering different chemical properties
Eigenschaften
IUPAC Name |
4-[4-chloro-3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]sulfonyl-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O6S2/c1-12-8-20(9-13(2)26-12)28(22,23)16-5-6-17(19)18(7-16)29(24,25)21-10-14(3)27-15(4)11-21/h5-7,12-15H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFIKTBEIFAWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CC(OC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl (2Z)-{2-[(4-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B10809192.png)
![3-Benzyl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10809196.png)
![4-Oxo-3-(tetrahydrofuran-2-yl)-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B10809204.png)

![N-(4-{[2-(morpholin-4-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B10809212.png)

![2-(4-Methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-m-tolyl-acetamide](/img/structure/B10809215.png)
![2-Thiazolamine, 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-phenyl-](/img/structure/B10809226.png)
![N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B10809234.png)


![ethyl 2-(1-oxidanylidene-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-d]pyrimidin-2-yl)propanoate](/img/structure/B10809271.png)
![5-[(4-Butoxyphenyl)methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10809276.png)
![Ethyl (3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetate](/img/structure/B10809277.png)
